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Compound of Interest

Compound Name: (S)-AZD 6482

cat. No.: B605771

(S)-AZD6482 is a potent and selective inhibitor of the 3 isoform of phosphoinositide 3-kinase
(PI3Kp). This document provides a comprehensive overview of its chemical properties,
mechanism of action, and relevant experimental protocols for research and drug development
professionals.

Chemical and Physical Properties

(S)-AZD6482 is the S-enantiomer of AZD6482. The following table summarizes its key
chemical and physical properties.
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Property Value Reference
CAS Number 1173900-37-2 [1]
Molecular Formula C22H24N404 [1][2]
Molecular Weight 408.45 g/mol [2][3]

(S)-2-((1-(7-methyl-2-
morpholino-4-oxo-4H-

IUPAC Name . o (1]
pyrido[1,2-a]pyrimidin-9-

yl)ethyl)amino)benzoic acid

Appearance Solid powder [1]

Purity >98% [4]

N Soluble to 100 mM in DMSO
Solubility ) [4]
and to 10 mM in 1leq. HCI

Storage Store at -20°C [2][4]

Mechanism of Action and In Vitro Activity

(S)-AZD6482 is an ATP-competitive inhibitor of PI3K[3, exhibiting high selectivity over other
PI3K isoforms.[1][2][5] Its inhibitory activity has been quantified in various cell-free and cell-
based assays.

PI3K/Akt Signhaling Pathway

The phosphoinositide 3-kinase (P13K)/Akt signaling pathway is a critical regulator of numerous
cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Upon
activation by upstream signals, such as growth factors binding to receptor tyrosine kinases
(RTKSs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate
phosphatidylinositol 3,4,5-trisphosphate (P1P3).[6] PIP3 acts as a second messenger, recruiting
proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B),
to the plasma membrane.[7] This leads to the phosphorylation and activation of Akt, which in
turn phosphorylates a multitude of downstream targets, orchestrating various cellular
responses.[7] (S)-AZD6482, by selectively inhibiting the p110 catalytic subunit of PI3K, blocks
the conversion of PIP2 to PIP3, thereby downregulating the entire PI3K/Akt signaling cascade.
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PI3K/Akt signaling pathway and the inhibitory action of (S)-AZD6482.

In Vitro Inhibitory Activity

The inhibitory potency of (S)-AZD6482 against various PI3K isoforms is summarized below.

Target ICs0 (NM) Assay Type Reference

PI3KpB 0.69 Cell-free 41181191

PI3Kd 13.6 Cell-free [419]

PI3Ky 47.8 Cell-free [419]

PI13Ka 136 Cell-free [4119]

DNA-PK 420 Cell-free [10]
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Experimental Protocols

Detailed methodologies for key experiments involving (S)-AZD6482 are provided below.

PI3K Enzyme Inhibition Assay (AlphaScreen)

This assay quantifies the ability of (S)-AZD6482 to inhibit the enzymatic activity of PI3K
isoforms.

Principle: The assay measures the PI3K-mediated conversion of PIP2 to PIP3. A competition-
based AlphaScreen™ is used where biotinylated PIP3, a GST-tagged Pleckstrin Homology
(PH) domain, and AlphaScreen beads form a complex that generates a signal. The PIP3
produced by the enzymatic reaction competes with the biotinylated PIP3 for binding to the PH
domain, leading to a decrease in the signal.

Methodology:
» (S)-AZD6482 is dissolved in DMSO and dispensed into 384-well plates.

e Human recombinant PI3K[(3, PI3Ka, PI3Ky, or PI3Kd is added in a Tris buffer (50 mM Tris pH
7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCIz) and pre-incubated with the compound for
20 minutes.

» A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.

 After the reaction, a detection mixture containing biotinylated PIP3, GST-tagged PH domain,
and AlphaScreen beads is added.

e The plate is incubated to allow for complex formation.
e The signal is read on a suitable plate reader with laser excitation at 680 nm.

e The reduction in signal with increasing compound concentration is used to calculate the ICso
value.[10]
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Workflow for the PI3K enzyme inhibition AlphaScreen assay.
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Washed Platelet Aggregation (WPA) Assay

This assay assesses the anti-platelet activity of (S)-AZD6482.

Principle: Platelet aggregation is measured by changes in light absorbance in a platelet
suspension after the addition of an agonist. Inhibition of aggregation by the compound is
quantified.

Methodology:

Platelets are isolated from human blood and resuspended in Tyrode's buffer containing
hirudin and apyrase to a concentration of 2 x 10%°/L.

e The platelet suspension is rested for 30 minutes at room temperature.
e CaClz is added to a final concentration of 2 mM immediately before the assay.
e (S)-AZD6482, dissolved in DMSO, is added to a 96-well plate.

o The washed platelet suspension is added to the wells and pre-incubated with the compound
for 5 minutes.

o Platelet aggregation is induced by adding an agonist (e.g., ADP or collagen).
e Light absorbance at 650 nm is measured before and after a 5-minute plate shake.

e Percent aggregation is calculated, and ICso values are determined from the concentration-
response curve.[10]

Cell Growth Inhibition Assay

This type of assay evaluates the effect of (S)-AZD6482 on the proliferation of cancer cell lines.

Principle: The viability of cells is measured after a period of incubation with the compound. A
decrease in cell viability indicates an anti-proliferative effect.

Methodology:
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e Cancer cell lines (e.g., human RXF393 or SW982 cells) are seeded in multi-well plates and
allowed to adhere overnight.

e The cells are treated with various concentrations of (S)-AZD6482 for a specified period (e.g.,
48 hours).

o Cell viability is assessed using a suitable method, such as an MTT or CellTiter-Glo® assay.

e The results are used to generate a dose-response curve and calculate the ICso for growth
inhibition.[10]

Conclusion

(S)-AZD6482 is a valuable research tool for investigating the role of PI3K[3 in various
physiological and pathological processes. Its high potency and selectivity make it a suitable
candidate for studies in thrombosis and oncology, particularly in tumors with PTEN deficiency.
The provided information on its chemical properties and experimental protocols serves as a
guide for researchers in designing and conducting their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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